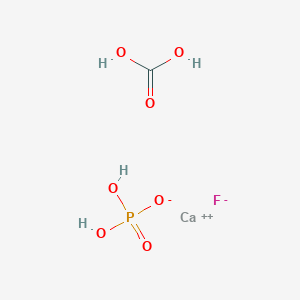

Calcium carbonate phosphate fluoride

Description

Properties

CAS No. |

156367-66-7 |

|---|---|

Molecular Formula |

CH4CaFO7P |

Molecular Weight |

218.09 g/mol |

IUPAC Name |

calcium;carbonic acid;dihydrogen phosphate;fluoride |

InChI |

InChI=1S/CH2O3.Ca.FH.H3O4P/c2-1(3)4;;;1-5(2,3)4/h(H2,2,3,4);;1H;(H3,1,2,3,4)/q;+2;;/p-2 |

InChI Key |

RZGYKJLLLHOTLC-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)(O)O.OP(=O)(O)[O-].[F-].[Ca+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Calcium Carbonate (CaCO₃)

- Applications : Widely used in dentifrices and as a dietary calcium supplement.

- Fluoride Bioavailability : Dentifrices containing calcium carbonate reduce fluoride bioavailability to 27–61% due to insoluble CaF₂ formation, limiting anticaries efficacy .

- Key Difference : Unlike calcium carbonate phosphate fluoride, CaCO₃ lacks phosphate, reducing its ability to synergize with fluoride for remineralization.

Dicalcium Phosphate Dihydrate (DCPD, CaHPO₄·2H₂O)

Hydroxyapatite (HA, Ca₅(PO₄)₃OH) and Fluorapatite (FHA, Ca₅(PO₄)₃F)

Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP)

Calcium Sodium Phosphosilicate (45S5)

- Dentin Occlusion : Combined with fluoride, it forms a surface-hardening layer on dentin, providing superior occlusion compared to strontium acetate or arginine/calcium carbonate systems .

Research Findings and Contradictions

- Thermal Behavior : Citrate-stabilized ACP doped with fluoride crystallizes into FHA at 800°C, unlike conventional ACPs forming β-tricalcium phosphate (β-TCP). This is attributed to Ca/P ratios closer to HA (1.67) .

- Clinical Efficacy : Dentifrices with arginine + calcium carbonate + fluoride reduce caries increments by 17–21% compared to fluoride-only formulations, though independent validation is needed .

Preparation Methods

Amorphous Calcium Phosphate (ACP) Doping

A pivotal study demonstrated the synthesis of fluoride-doped amorphous calcium phosphate (FACP) by adding sodium fluoride (NaF) to a solution of calcium nitrate and ammonium phosphate. The amorphous phase was stabilized by rapid mixing at pH 10–11, followed by lyophilization to prevent crystallization. To introduce carbonate, sodium bicarbonate (NaHCO₃) can be incorporated during precipitation, leveraging the affinity of ACP for ionic substitutions. This method yields a composite with the approximate formula Ca₉(PO₄)₄.₅(CO₃)₁.₅F₂, though exact stoichiometry depends on reactant ratios.

pH and Temperature Optimization

Key parameters influencing co-precipitation include:

-

pH : A range of 9–11 ensures simultaneous solubility of carbonate and phosphate ions while minimizing CaCO₃ segregation.

-

Temperature : Reactions conducted at 25–37°C favor amorphous phase formation, whereas higher temperatures (≥60°C) promote crystalline apatite development.

Hydrothermal Synthesis Using Calcium Carbonate Precursors

Hydrothermal methods exploit high-pressure and high-temperature conditions to facilitate ion exchange and crystallization. A notable approach involves reacting calcium carbonate (CaCO₃) with phosphoric acid (H₃PO₄) and fluoride sources (e.g., NH₄F) in an autoclave.

Dicalcium Phosphate Dihydrate (DCPD) Intermediate

In a defluoridation study, CaCO₃ was reacted with H₃PO₄ to form dicalcium phosphate dihydrate (DCPD, CaHPO₄·2H₂O), which subsequently hydrolyzed to octacalcium phosphate (OCP, Ca₈(HPO₄)₂(PO₄)₄·5H₂O). Introducing fluoride ions during the hydrolysis step yielded a fluoridated OCP derivative. By adjusting the F⁻/CO₃²⁻ ratio in the precursor solution, carbonate substitutions within the apatite lattice were achieved.

Crystallographic Control

Hydrothermal treatment at 120–180°C for 12–48 hours produced crystallites with ~20 nm particle size and specific surface areas exceeding 250 m²/g, as confirmed by BET analysis. The inclusion of carbonate reduced crystallinity, mimicking the disordered structure of biological apatite.

Solid-State Reaction Routes

Solid-state synthesis involves calcining mixtures of calcium carbonate (CaCO₃), calcium phosphate (Ca₃(PO₄)₂), and calcium fluoride (CaF₂) at elevated temperatures.

Mechanochemical Activation

Ball milling precursors in stoichiometric ratios (e.g., 3CaCO₃ + Ca₃(PO₄)₂ + CaF₂) enhances reactivity by reducing particle size and inducing structural defects. Subsequent annealing at 800–1000°C facilitates solid-state diffusion, yielding a carbonate-fluorapatite phase.

Challenges:

-

Carbonate Decomposition : CaCO₃ degrades above 600°C, necessitating controlled atmospheres (e.g., CO₂-rich) to retain CO₃²⁻.

-

Fluoride Volatility : CaF₂ sublimation above 1100°C limits maximum processing temperatures.

Biomimetic Deposition Strategies

Biomimetic methods replicate physiological conditions to grow carbonate phosphate fluoride layers on substrates.

Simulated Body Fluid (SBF) Immersion

Immersion of calcium phosphate scaffolds in SBF enriched with 0.1–1.0 mM NaF and 4.2 mM HCO₃⁻ results in the gradual deposition of a carbonate-fluorapatite layer. The process, monitored via in-situ Raman spectroscopy, showed accelerated crystallization kinetics in the presence of fluoride.

Industrial-Scale Production and Patent Innovations

Fluosilicic Acid Utilization

A patent disclosed a method where fluorosilicic acid (H₂SiF₆), a by-product of phosphate fertilizer production, reacts with ammonium hydroxide and calcium carbonate to synthesize high-purity CaF₂. While the primary product is calcium fluoride, introducing phosphate intermediates (e.g., H₃PO₄) during neutralization could yield a ternary Ca-CO₃-PO₄-F compound.

Process Parameters:

-

Reactor Conditions : Stirring at 200–400 rpm, 60–90°C, residence time 30–60 minutes.

-

Ammonia Recycling : Filtrates containing ammonium carbonate are distilled to recover NH₃, reducing operational costs.

Comparative Analysis of Synthesis Methods

| Method | Precursors | Temperature | Key Advantages | Limitations |

|---|---|---|---|---|

| Co-Precipitation | Ca(NO₃)₂, NaHCO₃, NH₄H₂PO₄, NaF | 25–37°C | High ionic homogeneity; amorphous phase control | Low crystallinity; post-treatment needed |

| Hydrothermal | CaCO₃, H₃PO₄, NH₄F | 120–180°C | High crystallinity; scalable | Energy-intensive; long reaction times |

| Solid-State | CaCO₃, Ca₃(PO₄)₂, CaF₂ | 800–1000°C | Pure phase formation | Carbonate loss; fluoride volatility |

| Biomimetic Deposition | SBF + NaF + NaHCO₃ | 37°C | Biocompatibility; low cost | Slow kinetics; thin coatings |

Q & A

Q. How can fluoride be quantitatively detected in calcium carbonate matrices, and what methodological challenges arise?

Fluoride detection in calcium carbonate matrices requires dissolving the sample in strong acids (e.g., HCl) to release ions, followed by ion chromatography (IC) for precise quantification. Fluoride ion-selective electrodes are less effective due to pH-dependent speciation (e.g., HF formation at low pH), which limits F⁻ detection. IC avoids this by separating ions in solution, enabling accurate measurement even in complex matrices .

Q. What is the hypothesized mechanism of fluoride incorporation into calcium carbonate-based biomineralized structures?

Fluoride is proposed to form fluorapatite ([Ca₅(PO₄)₃F]) in exoskeletons of marine organisms, acting as a structural hardener. Evidence from Antarctic krill and mollusks shows fluoride accumulation in shells and soft tissues, with distribution varying by exposure duration and concentration. For example, short-term high-dose exposure in snails concentrates fluoride in shells, while low-dose exposure localizes it in soft tissues .

Q. What standard analytical techniques are used to differentiate fluoride speciation (e.g., fluorapatite vs. CaF₂) in biomineralization studies?

X-ray diffraction (XRD) and spectroscopy (FTIR, Raman) are primary tools for identifying crystalline phases like fluorapatite and CaF₂. Dissolution experiments coupled with IC or ion-selective electrodes can quantify released fluoride, but matrix interference requires careful pH adjustment and validation .

Advanced Research Questions

Q. How can experimental design (e.g., Central Composite Design) optimize fluoride adsorption in aqueous systems using hydroxyapatite (Hap)?

Response Surface Methodology (RSM) with Central Composite Design (CCD) allows simultaneous optimization of variables (e.g., adsorbent dose, pH, temperature). For Hap-based fluoride removal, CCD identified pH 6.5 and 35°C as optimal, achieving >90% efficiency. Thermodynamic parameters (ΔG, ΔH, ΔS) derived from adsorption isotherms confirm spontaneity and exothermicity .

Q. What experimental approaches resolve contradictions in fluoride’s role as fluorapatite vs. CaF₂ in biomineralized tissues?

Comparative dissolution kinetics (e.g., acid leaching rates) and microscopy (SEM-EDS) can distinguish fluorapatite (slow dissolution, Ca/P ≈ 1.67) from CaF₂ (rapid dissolution, Ca/F ≈ 0.5). In mollusk shells, fluorapatite dominates due to phosphate availability, while CaF₂ forms in phosphate-limited environments .

Q. How do thermodynamic and kinetic studies inform fluoride remineralization in dental enamel models?

In vitro models using hydroxyapatite cements show fluoride enhances remineralization by lowering solubility and promoting fluorapatite nucleation. Supersaturation indices for hydroxyapatite (HAp) and fluorapatite (FAp) in simulated saliva correlate with remineralization efficacy. Fluoride-doped HAp coatings demonstrate 30% higher hardness than pure HAp in crystal growth assays .

Q. What methodologies assess fluoride bioavailability in comparative studies of phosphate sources (e.g., rock phosphate vs. synthetic fluorides)?

Balance studies measuring fecal/urinary fluoride excretion reveal bioavailability differences. For example, calcium fluoride (CaF₂) shows <5% absorption due to low solubility, while sodium fluoride (NaF) achieves >90% absorption. Isotopic labeling (¹⁸F) tracks incorporation into bone minerals, confirming fluorapatite formation .

Q. How can pre-treatment methods reduce calcium carbonate interference in low-grade phosphate rock processing?

Dilute acetic acid (5% v/v) selectively dissolves calcium carbonate in phosphate rocks, reducing free CaCO₃ from 15% to <2% without affecting tricalcium phosphate. Particle size optimization (<75 µm) and leaching at 50°C for 2 hours maximize efficiency, improving downstream phosphoric acid yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.